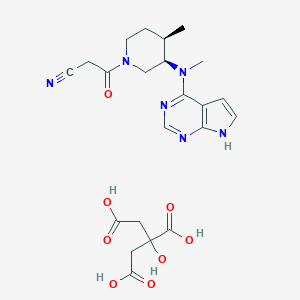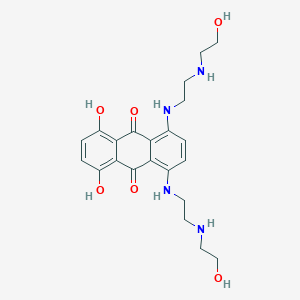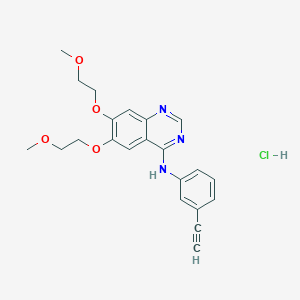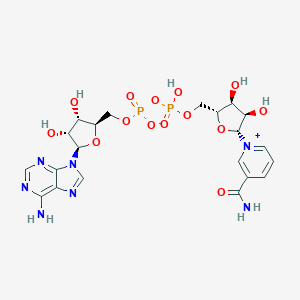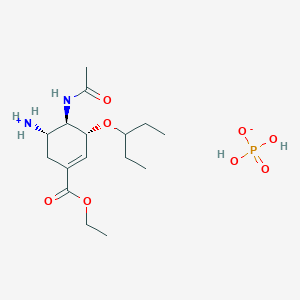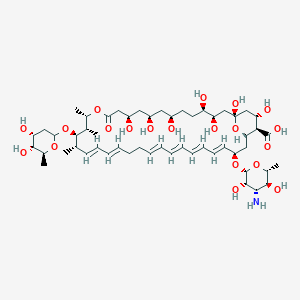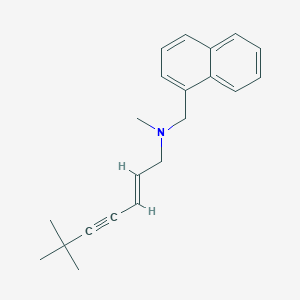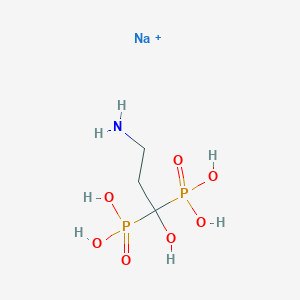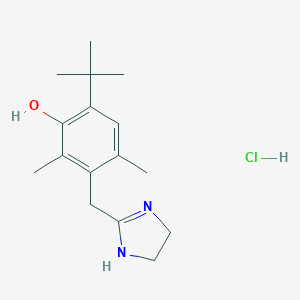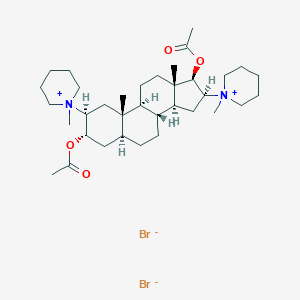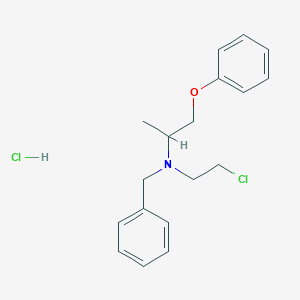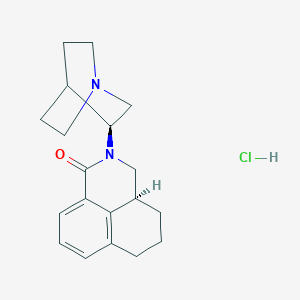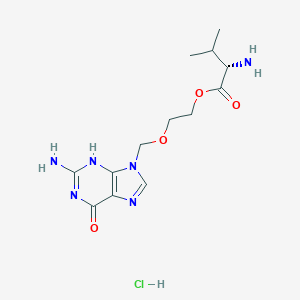
Valacyclovir hydrochloride
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Valacyclovir hydrochloride primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase catalytic subunit . Thymidine kinase is a substrate for the herpes simplex virus type 1 (HHV-1), while the DNA polymerase catalytic subunit is an inhibitor for the same virus .
Mode of Action
Valacyclovir, an antiviral drug, is an oral prodrug that is converted in vivo to acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate . This compound competitively inhibits viral DNA polymerase , which is crucial for the replication of the viral genome.
Biochemical Pathways
Valacyclovir is rapidly and almost completely converted in the human body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr virus .
Pharmacokinetics
Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than acyclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield acyclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of valacyclovir’s action is the inhibition of viral DNA replication, which prevents the virus from multiplying and spreading. This leads to a reduction in the severity and duration of herpes outbreaks .
Action Environment
The action of valacyclovir can be influenced by various environmental factors. For instance, the absorption of valacyclovir is likely influenced by intestinal dipeptide transporters . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as acyclovir is primarily eliminated via the kidneys . Therefore, patients with renal impairment may require dose adjustments .
Applications De Recherche Scientifique
Valaciclovir hydrochloride has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
Valacyclovir hydrochloride interacts with intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This interaction results in increased absorption and systemic aciclovir plasma levels .
Cellular Effects
This compound influences cell function by inhibiting viral replication. It is effective in the treatment of diseases caused by herpesviruses, such as herpes zoster, and in prophylaxis against acquisition of infection .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into aciclovir in the body. Aciclovir then inhibits viral DNA replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to have a slow and incomplete absorption from the human gastrointestinal tract . Peak plasma concentrations are achieved 1.5–2.5 h after oral administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses are often required due to the poor oral bioavailability of aciclovir . In many instances, intravenous administration is required for a satisfactory response .
Metabolic Pathways
This compound is involved in metabolic pathways that convert it into aciclovir. This process probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The exact mechanism of absorption of aciclovir is not fully characterized . Some studies have noted a reduction in bioavailability with increasing doses, suggesting a saturable absorptive process .
Subcellular Localization
It is known that after absorption, it is converted into aciclovir, which then exerts its antiviral effects by being incorporated into viral DNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of valaciclovir hydrochloride involves several steps. Initially, CBZ-valaciclovir hydrochloride is prepared. This intermediate undergoes catalytic hydrogenation in a methanol and dilute hydrochloric acid system using palladium-carbon as a catalyst to remove the CBZ protective group, resulting in valaciclovir hydrochloride hydrate . The hydrate is then refluxed in lower alcohol to remove crystal water, converting it into anhydrous valaciclovir hydrochloride .
Industrial Production Methods: The industrial production of valaciclovir hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process involves the use of efficient catalysts and solvents to ensure high yield and purity. The mother solution can be reused, reducing waste and production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Valaciclovir hydrochloride undergoes several chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Permanganate (MnO4−) is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation using palladium-carbon in methanol and dilute hydrochloric acid.
Substitution: Involves the removal of protective groups such as CBZ using specific catalysts.
Major Products:
Oxidation: Formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one.
Reduction: Valaciclovir hydrochloride hydrate.
Substitution: Anhydrous valaciclovir hydrochloride.
Comparaison Avec Des Composés Similaires
Acyclovir: The active form of valaciclovir hydrochloride, used to treat similar viral infections.
Famciclovir: Another antiviral drug used to treat herpes infections, similar in structure and function to valaciclovir hydrochloride.
Ganciclovir: A guanosine analog antiviral drug used to treat cytomegalovirus infections.
Uniqueness: Valaciclovir hydrochloride is unique in its ability to be rapidly converted to acyclovir, resulting in higher bioavailability and more effective treatment compared to acyclovir . Its prodrug nature allows for less frequent dosing and improved patient compliance .
Propriétés
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDBUOENGJMLV-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044210 | |
| Record name | Valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124832-27-5 | |
| Record name | Valacyclovir hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valacyclovir hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valacyclovir hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALACYCLOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G447S0T1VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


